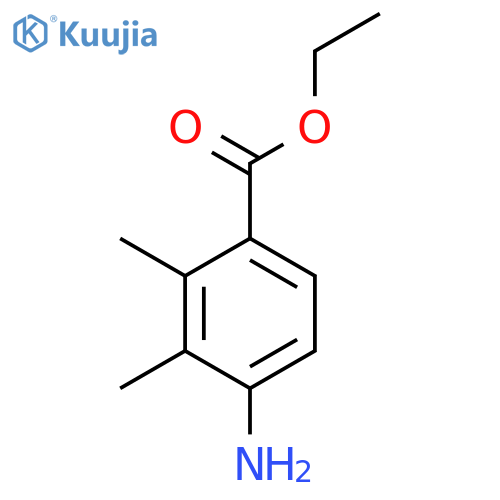Cas no 2090017-00-6 (Ethyl 4-amino-2,3-dimethylbenzoate)

2090017-00-6 structure
商品名:Ethyl 4-amino-2,3-dimethylbenzoate
Ethyl 4-amino-2,3-dimethylbenzoate 化学的及び物理的性質
名前と識別子
-
- 2090017-00-6
- ethyl 4-amino-2,3-dimethylbenzoate
- EN300-6511157
- SCHEMBL55681
- Ethyl 4-amino-2,3-dimethylbenzoate
-
- インチ: 1S/C11H15NO2/c1-4-14-11(13)9-5-6-10(12)8(3)7(9)2/h5-6H,4,12H2,1-3H3
- InChIKey: MURDKBLHDBXHKX-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C1=CC=C(C(C)=C1C)N)=O
計算された属性
- せいみつぶんしりょう: 193.110278721g/mol
- どういたいしつりょう: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 52.3Ų
Ethyl 4-amino-2,3-dimethylbenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6511157-0.25g |
ethyl 4-amino-2,3-dimethylbenzoate |
2090017-00-6 | 95.0% | 0.25g |
$393.0 | 2025-03-14 | |
| Enamine | EN300-6511157-1.0g |
ethyl 4-amino-2,3-dimethylbenzoate |
2090017-00-6 | 95.0% | 1.0g |
$428.0 | 2025-03-14 | |
| Enamine | EN300-6511157-10.0g |
ethyl 4-amino-2,3-dimethylbenzoate |
2090017-00-6 | 95.0% | 10.0g |
$1839.0 | 2025-03-14 | |
| Enamine | EN300-6511157-0.5g |
ethyl 4-amino-2,3-dimethylbenzoate |
2090017-00-6 | 95.0% | 0.5g |
$410.0 | 2025-03-14 | |
| Enamine | EN300-6511157-0.1g |
ethyl 4-amino-2,3-dimethylbenzoate |
2090017-00-6 | 95.0% | 0.1g |
$376.0 | 2025-03-14 | |
| Enamine | EN300-6511157-2.5g |
ethyl 4-amino-2,3-dimethylbenzoate |
2090017-00-6 | 95.0% | 2.5g |
$838.0 | 2025-03-14 | |
| Enamine | EN300-6511157-5.0g |
ethyl 4-amino-2,3-dimethylbenzoate |
2090017-00-6 | 95.0% | 5.0g |
$1240.0 | 2025-03-14 | |
| Enamine | EN300-6511157-0.05g |
ethyl 4-amino-2,3-dimethylbenzoate |
2090017-00-6 | 95.0% | 0.05g |
$359.0 | 2025-03-14 |
Ethyl 4-amino-2,3-dimethylbenzoate 関連文献
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Luisa D'Urso,Cristina Satriano,Giuseppe Forte,Giuseppe Compagnini,Orazio Puglisi Phys. Chem. Chem. Phys., 2012,14, 14605-14610
2090017-00-6 (Ethyl 4-amino-2,3-dimethylbenzoate) 関連製品
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 1950586-56-7(1-Pyrenyl Potassium Sulfate)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
